Product packaging for 2',5'-Dimethoxyflavone(Cat. No.:CAS No. 74670-10-3)

2',5'-Dimethoxyflavone

Cat. No.: B15063943
CAS No.: 74670-10-3
M. Wt: 282.29 g/mol
InChI Key: YVAMPWXEJCQAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2',5'-Dimethoxyflavone is a natural product found in Streptomyces and Primula veris with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O4 B15063943 2',5'-Dimethoxyflavone CAS No. 74670-10-3

Properties

CAS No.

74670-10-3

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O4/c1-19-11-7-8-15(20-2)13(9-11)17-10-14(18)12-5-3-4-6-16(12)21-17/h3-10H,1-2H3

InChI Key

YVAMPWXEJCQAJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties and Structure of 2',5'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dimethoxyflavone is a naturally occurring flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies associated with this compound, intended to support research and drug development endeavors.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(2,5-dimethoxyphenyl)chromen-4-one, possesses the chemical formula C₁₇H₁₄O₄ and a molecular weight of 282.29 g/mol .[1] Its structure consists of a central chromen-4-one (benzopyran-4-one) core with a phenyl group substituted at the 2-position. The distinguishing feature of this particular flavone is the presence of two methoxy groups at the 2' and 5' positions of the phenyl ring.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₄O₄[1]
Molecular Weight 282.29 g/mol [1]
IUPAC Name 2-(2,5-dimethoxyphenyl)chromen-4-one[1]
CAS Number 74670-10-3[1]
SMILES COC1=CC(=C(C=C1)OC)C2=CC(=O)C3=CC=CC=C3O2[1]
Melting Point 136-138 °C
Boiling Point Data not available
Solubility Poorly soluble in water. Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents.[2][3]
Stability Methoxyflavones have been shown to be stable in blood and plasma at -20°C for up to two days, with significant degradation observed after seven days.[4] Specific stability data for this compound under various conditions such as light, heat, and a range of pH values are not readily available.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of flavones is the Baker-Venkataraman rearrangement. A detailed, step-by-step protocol for the synthesis of this compound is outlined below, adapted from general flavone synthesis procedures.[5][6][7][8]

Step 1: Benzoylation of 2'-Hydroxyacetophenone

  • Dissolve 2'-hydroxyacetophenone in a suitable solvent such as pyridine or acetone.

  • Add 2,5-dimethoxybenzoyl chloride to the solution.

  • The reaction is typically carried out in the presence of a base, such as pyridine or potassium carbonate, to neutralize the HCl generated.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into an acidic aqueous solution (e.g., dilute HCl) to precipitate the product, which is then filtered, washed, and dried.

Step 2: Baker-Venkataraman Rearrangement

  • The resulting ester from Step 1 is treated with a base, such as potassium hydroxide or sodium hydride, in a suitable solvent like pyridine or dimethyl sulfoxide (DMSO).

  • The mixture is heated to induce the rearrangement to form a 1,3-diketone.

  • The reaction is monitored by TLC.

  • After completion, the reaction is quenched, and the diketone is isolated.

Step 3: Cyclization to the Flavone

  • The 1,3-diketone from Step 2 is cyclized under acidic conditions.

  • A mixture of glacial acetic acid and a strong acid catalyst, such as sulfuric acid or hydrochloric acid, is commonly used.

  • The reaction mixture is heated under reflux until cyclization is complete.

  • The flavone product is then precipitated by pouring the reaction mixture into water, filtered, washed, and purified by recrystallization or column chromatography.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents. A detailed protocol for evaluating the anticancer activity of this compound on a cancer cell line is provided below.[1][9][10][11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Assessment of Neuroprotective Effects

The neuroprotective potential of this compound can be evaluated using primary cortical neuron cultures exposed to an excitotoxic agent like glutamate.[5][12][13][14]

Materials:

  • Primary cortical neurons (e.g., from embryonic rats or mice)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound stock solution (in DMSO)

  • Glutamate solution

  • MTT or other cell viability assay reagents

  • Poly-D-lysine coated culture plates

Protocol:

  • Neuron Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates in a supplemented neurobasal medium. Allow the neurons to mature for a period of 7-10 days in vitro.

  • Compound Pre-treatment: Treat the mature neuronal cultures with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before inducing excitotoxicity.

  • Glutamate-induced Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short period (e.g., 15-30 minutes).

  • Washout and Recovery: Remove the glutamate-containing medium and replace it with a fresh, compound-containing medium. Allow the neurons to recover for 24 hours.

  • Viability Assessment: Assess neuronal viability using an MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Propidium Iodide).

  • Data Analysis: Quantify the percentage of viable neurons in the treated groups compared to the glutamate-only control group to determine the neuroprotective effect of this compound.

Signaling Pathways

Flavonoids are known to exert their biological effects by modulating various intracellular signaling pathways. The PI3K/Akt and MAPK pathways are two critical cascades often implicated in cell survival, proliferation, and apoptosis, and are frequently targeted by flavonoids.[2][12][13][15][16][17][18][19][20][21][22][23][24]

Potential Interaction with the PI3K/Akt Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival and inhibit apoptosis. Some flavonoids have been shown to modulate this pathway, often by inhibiting the phosphorylation of Akt.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & enables phosphorylation p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival DMF This compound (Hypothesized) DMF->Akt Potential Inhibition of Phosphorylation

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.

Potential Interaction with the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK (extracellular signal-regulated kinase) cascade is a well-studied MAPK pathway. Activation of this pathway through a series of phosphorylation events (Raf -> MEK -> ERK) typically promotes cell proliferation. Flavonoids have been reported to interfere with this pathway, often by inhibiting the phosphorylation of ERK.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogen Mitogen Receptor Receptor Tyrosine Kinase Mitogen->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates p_ERK p-ERK (Active) ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) p_ERK->Transcription_Factors Translocates & Activates DMF This compound (Hypothesized) DMF->ERK Potential Inhibition of Phosphorylation Gene_Expression Gene Expression (Proliferation, etc.) Transcription_Factors->Gene_Expression

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Investigating Signaling Pathway Modulation:

To experimentally validate the hypothesized interactions of this compound with the PI3K/Akt and MAPK pathways, a Western blot analysis can be performed.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer cells) Treatment 2. Treatment with This compound and/or Growth Factor Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE (Protein Separation) Quantification->SDS_PAGE Transfer 6. Transfer to Membrane (PVDF) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., BSA or Milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Caption: Workflow for Western blot analysis of signaling protein phosphorylation.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of cancer research and neuroprotection. This guide provides a foundational understanding of its chemical properties, synthesis, and methods for biological evaluation. The provided experimental protocols and hypothesized signaling pathway interactions offer a starting point for researchers to explore the therapeutic potential of this and other related flavonoids. Further research is warranted to fully elucidate its physical properties, stability, and precise mechanisms of action at the molecular level.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2',5'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',5'-Dimethoxyflavone, a member of the flavonoid family, has garnered interest within the scientific community for its potential therapeutic applications. Flavonoids, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific mechanisms of action for many of these compounds, including this compound, are multifaceted and the subject of ongoing research. This technical guide consolidates the current understanding of the potential mechanisms of action of this compound, drawing upon data from related methoxyflavone analogs. The primary putative mechanisms include the inhibition of key enzymes such as aromatase, modulation of multidrug resistance proteins like P-glycoprotein (P-gp), and interference with critical cellular signaling pathways including the PI3K/Akt and NF-κB pathways. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from related compounds, detailed experimental protocols for key assays, and visual representations of the implicated signaling cascades to facilitate a deeper understanding for research and drug development professionals.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. Their basic structure consists of a fifteen-carbon skeleton with two benzene rings linked by a three-carbon chain. Variations in this structure, including the number and position of hydroxyl, methoxy, and other functional groups, give rise to a vast array of compounds with distinct biological activities. Methoxyflavones, characterized by the presence of one or more methoxy groups, have shown promise in various therapeutic areas, including oncology and neuroprotection. The methoxy groups can influence the lipophilicity and metabolic stability of the flavonoid, potentially enhancing its bioavailability and efficacy.

This compound is a specific methoxyflavone whose precise mechanism of action is still under active investigation. However, based on the well-documented activities of structurally similar flavonoids, several key mechanisms can be postulated. This guide will delve into these potential mechanisms, providing the available data and methodologies to aid in further research and development.

Potential Mechanisms of Action

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1] Its inhibition is a key strategy in the treatment of estrogen receptor-positive breast cancer.[2] Several flavonoids have been identified as competitive inhibitors of aromatase.[3][4] While direct quantitative data for this compound is limited, studies on other dimethoxyflavones suggest a potential for aromatase inhibition.

Modulation of P-glycoprotein (P-gp)

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell.[5] Inhibition of P-gp can therefore enhance the efficacy of anticancer drugs. Some flavonoids have been shown to interact with P-gp, acting as either substrates or inhibitors.[6] The potential of this compound to modulate P-gp activity is an area of interest for overcoming MDR.

Interference with Cellular Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[7] Flavonoids have been reported to inhibit this pathway, leading to decreased cancer cell survival and proliferation.[2]

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and immunity.[4] Constitutive activation of the NF-κB pathway is linked to the pathogenesis of various inflammatory diseases and cancers.[8] The anti-inflammatory effects of many flavonoids are attributed to their ability to inhibit NF-κB signaling.[7]

Quantitative Data Summary

Table 1: Cytotoxic Activity of Methoxyflavone Analogs against Cancer Cell Lines

Compound Cell Line IC50 (µM) Citation(s)
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone MCF-7 3.71 [9]
4',5'-dihydroxy-5,7,3'-trimethoxyflavone HCC1954 8.58 [9][10]
5-demethyl nobiletin THP-1 32.3 [10]

| 5-demethyl nobiletin | U-937 | 30.4 |[10] |

Table 2: Aromatase Inhibitory Activity of Methoxyflavone Analogs

Compound IC50 (µM) Citation(s)
7-methoxyflavone 1.9 [11]

| 7,4'-dimethoxyflavone | 9 |[11] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.[1][9][12][13][14][15]

Materials:

  • 96-well microplates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Add 100 µL of the solubilization solution to each well.

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance of the samples at 570 nm using a microplate reader.

Aromatase Inhibition Assay (Fluorometric)

This assay is used to screen for inhibitors of aromatase activity.[2][12][14][15][16]

Materials:

  • Recombinant human aromatase (CYP19A1)

  • Aromatase assay buffer

  • Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)

  • NADPH generating system

  • 96-well microplate (white or black)

  • Microplate reader with fluorescence detection

Procedure:

  • Add serial dilutions of this compound to the wells of a 96-well plate.

  • Add recombinant human aromatase to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate and NADPH generating system.

  • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) in kinetic mode for a set period (e.g., 60 minutes).

  • The rate of fluorescence increase is proportional to aromatase activity. Calculate the percentage of inhibition for each concentration of the test compound.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp.[17][18][19]

Materials:

  • P-gp-containing membrane vesicles

  • Assay buffer

  • ATP

  • Phosphate detection reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Pre-incubate the P-gp membrane vesicles with various concentrations of this compound in the assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

  • The change in ATPase activity in the presence of the test compound indicates its interaction with P-gp.

Western Blotting for Signaling Pathway Analysis (PI3K/Akt Pathway)

This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.[20][13][21][22][23][24][25]

Materials:

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for various times and lyse the cells.

  • Determine protein concentration and load equal amounts of protein onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize the data.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), visualize the potential signaling pathways modulated by this compound and the general workflows of the described experimental protocols.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt mTOR mTOR pAkt->mTOR CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival DMF This compound DMF->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK pIkB p-IκBα IKK->pIkB phosphorylates IkB IκBα NFkB NF-κB (p50/p65) IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB_nucleus NF-κB (Active) IkB_NFkB->NFkB_nucleus releases Ub Ubiquitination & Degradation pIkB->Ub GeneTranscription Pro-inflammatory Gene Transcription NFkB_nucleus->GeneTranscription translocates to nucleus and induces DMF This compound DMF->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Cytotoxicity_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition A Seed Cells in 96-well Plate B Treat with This compound A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F

Caption: General workflow for determining cytotoxicity using the MTT assay.

Conclusion

The available evidence from related methoxyflavone compounds suggests that this compound holds promise as a bioactive molecule with potential applications in cancer and inflammatory conditions. Its mechanism of action is likely multifaceted, involving the inhibition of key enzymes like aromatase, modulation of drug transporters such as P-glycoprotein, and interference with pro-survival and pro-inflammatory signaling pathways, including PI3K/Akt and NF-κB. However, it is crucial to underscore that direct experimental evidence and quantitative data for this compound are currently lacking in the scientific literature.

The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers to systematically investigate the precise molecular targets and mechanisms of this compound. Future studies should focus on generating specific IC50 and EC50 values for this compound against a panel of cancer cell lines and relevant enzymes. Furthermore, detailed molecular studies, such as Western blotting, are necessary to confirm its effects on the phosphorylation status of key signaling proteins. A comprehensive understanding of its structure-activity relationship, aided by computational modeling, will also be invaluable for the rational design of more potent and selective analogs for therapeutic development. This in-depth guide provides the necessary framework to propel further research into the promising therapeutic potential of this compound.

References

The Neuroprotective Potential of 2',5'-Dimethoxyflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the neuroprotective potential of 2',5'-Dimethoxyflavone is currently limited. This guide provides a comprehensive overview of its potential based on the well-documented neuroprotective activities of structurally related methoxyflavones and the broader class of flavonoids. The experimental protocols and quantitative data presented herein are derived from studies on these related compounds and are intended to serve as a foundational resource for future research into this compound.

Introduction

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Flavonoids are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups, have shown particular promise in the context of neurodegenerative diseases due to their enhanced metabolic stability and potential for blood-brain barrier penetration.[2][3] This technical guide explores the prospective neuroprotective mechanisms of this compound, drawing parallels from closely related analogs, and provides detailed experimental methodologies to facilitate further investigation.

Physicochemical Properties of this compound: [1]

PropertyValue
Molecular Formula C₁₇H₁₄O₄
Molecular Weight 282.29 g/mol
CAS Number 74670-10-3
IUPAC Name 2-(2,5-dimethoxyphenyl)chromen-4-one
Appearance Solid (Predicted)
XLogP3-AA 3.5

Potential Neuroprotective Mechanisms

The neuroprotective effects of flavonoids are multifaceted, often involving a combination of antioxidant, anti-inflammatory, and signaling pathway modulation activities.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases. Flavonoids can mitigate oxidative stress through direct ROS scavenging and by upregulating endogenous antioxidant enzymes. While direct antioxidant data for this compound is not available, related methoxyflavones have demonstrated significant antioxidant potential.

Anti-inflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, is another hallmark of neurodegenerative disorders. Activated microglia release pro-inflammatory cytokines and other neurotoxic molecules. Flavonoids, including various methoxyflavones, have been shown to suppress neuroinflammation by inhibiting the activation of microglial cells and downregulating the production of inflammatory mediators.[4][5]

Modulation of Intracellular Signaling Pathways

Flavonoids can exert neuroprotective effects by modulating key intracellular signaling cascades that regulate cell survival, apoptosis, and inflammation. The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are critical in this context.

  • MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a central role in neuronal function and survival. Dysregulation of this pathway is implicated in neurodegeneration.[6][7] Certain flavonoids can selectively modulate MAPK signaling to promote neuronal survival.[8]

  • PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a crucial pro-survival pathway in neurons. Its activation promotes cell growth and inhibits apoptosis. Several natural compounds, including flavonoids, have been shown to exert neuroprotective effects by activating this pathway.[8]

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Inhibition of NF-κB signaling in microglia is a primary mechanism by which anti-inflammatory compounds reduce neuroinflammation.[9]

Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Their activity can also generate oxidative stress. Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease. Several flavonoids have been identified as potent and selective MAO inhibitors.[10][11][12][13]

Quantitative Data for Related Methoxyflavones

The following tables summarize quantitative data for methoxyflavones structurally related to this compound, providing a benchmark for potential efficacy.

Table 1: Neuroprotective Activity of Related Methoxyflavones

CompoundAssayCell LineNeurotoxinIC₅₀ / EC₅₀Reference
4'-MethoxyflavoneCell ViabilityCortical NeuronsNMDA~10 µM[2]
3',4'-DimethoxyflavoneCell ViabilityCortical NeuronsNMDA~25 µM[2]
5-MethoxyflavoneCell ViabilityPrimary NeuronsNot specified[14]

Table 2: Anti-inflammatory Activity of Related Methoxyflavones

CompoundAssayCell LineStimulantIC₅₀Reference
6-MethoxyflavoneNO ProductionBV2 MicrogliaLPSNot specified[4]
7-MethoxyflavanoneIL-6 ProductionBV2 MicrogliaLPSNot specified[9]

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of Related Flavones

CompoundTargetIC₅₀Reference
Halogenated FlavonesMAO-B16 - 74 nM[10]
ChrysinMAO-A0.25 µM[13]
GenisteinMAO-B0.65 µM[13]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective potential of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.

  • Induction of Neurotoxicity: Add a neurotoxin (e.g., 100 µM H₂O₂ or 10 µM Aβ₂₅₋₃₅) to the wells and incubate for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Western Blot for MAPK and Akt Signaling

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

  • Protein Extraction: Treat neuronal cells with this compound and/or a neurotoxin. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, p38, and Akt overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay predicts the ability of a compound to cross the blood-brain barrier.[16][17][18]

  • Membrane Preparation: Coat the filter of a donor plate with a lipid solution (e.g., porcine brain lipid in dodecane).

  • Compound Preparation: Prepare a solution of this compound in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay Setup: Add the compound solution to the donor wells and a buffer solution to the acceptor wells of a 96-well plate system. Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

  • Concentration Measurement: Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = C x Vd x Va / (Area x Time x (Vd + Va)) x -ln(1 - [drug]acceptor / [drug]equilibrium) where C is a constant, Vd and Va are the volumes of the donor and acceptor wells, Area is the filter area, and Time is the incubation time.

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the study of this compound.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_microglia Microglia Neurotoxin Neurotoxin (e.g., Aβ, H₂O₂) ROS ↑ Reactive Oxygen Species (ROS) Neurotoxin->ROS MAPK MAPK Pathway (ERK, JNK, p38) Neurotoxin->MAPK DMF This compound DMF->ROS Scavenges DMF->MAPK Modulates PI3K_Akt PI3K/Akt Pathway DMF->PI3K_Akt Activates? NFkB NF-κB Activation DMF->NFkB Inhibits? ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Survival Neuronal Survival PI3K_Akt->Survival Inflammation Neuroinflammation NFkB->Inflammation LPS LPS LPS->NFkB

Caption: Potential signaling pathways modulated by this compound.

G cluster_invitro In Vitro Neuroprotection Assay Workflow cluster_assays Endpoint Assays start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture treatment Pre-treatment with This compound cell_culture->treatment neurotoxin Induce Neurotoxicity (e.g., H₂O₂) treatment->neurotoxin incubation Incubation (24h) neurotoxin->incubation viability Cell Viability (MTT Assay) incubation->viability western Signaling Pathway Analysis (Western Blot) incubation->western ros ROS Measurement incubation->ros analysis Data Analysis viability->analysis western->analysis ros->analysis conclusion Conclusion on Neuroprotective Effect analysis->conclusion

Caption: General experimental workflow for assessing neuroprotection.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of this compound and the well-documented neuroprotective properties of related methoxyflavones suggest its potential as a valuable agent in the prevention and treatment of neurodegenerative diseases. Its therapeutic promise likely stems from a combination of antioxidant, anti-inflammatory, and signaling-modulatory activities.

Future research should focus on a systematic evaluation of this compound's efficacy and mechanisms of action. Key areas of investigation should include:

  • In vitro neuroprotection studies: Utilizing neuronal cell lines and primary neurons to determine its protective effects against various neurotoxins.

  • Antioxidant and anti-inflammatory assays: Quantifying its ROS scavenging capacity and its ability to suppress microglial activation and pro-inflammatory cytokine production.

  • Mechanism of action studies: Elucidating its effects on the MAPK, PI3K/Akt, and NF-κB signaling pathways.

  • Blood-brain barrier permeability: Assessing its ability to cross the BBB using in vitro models like PAMPA-BBB and subsequent in vivo studies.

  • In vivo efficacy: Evaluating its neuroprotective effects in animal models of neurodegenerative diseases.

A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this compound and pave the way for its development as a novel neuroprotective agent.

References

Preliminary Cytotoxicity Screening of 2',5'-Dimethoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention in cancer research due to their potential antineoplastic properties. Among these, methoxyflavones, characterized by the presence of one or more methoxy groups, have demonstrated promising cytotoxic and pro-apoptotic effects across various cancer cell lines. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of a specific methoxyflavone, 2',5'-Dimethoxyflavone. Due to the limited availability of direct experimental data for this compound, this guide also incorporates information from structurally similar methoxyflavones to provide a comprehensive understanding of its potential anticancer activities and mechanisms of action.

Data Presentation: Cytotoxicity of Structurally Similar Methoxyflavones

CompoundCell LineIncubation Time (h)IC50 (µM)
5-hydroxy-2',6'-dimethoxyflavoneSCC-2524>200
48>200
5-hydroxy-2',3',6'-trimethoxyflavoneSCC-2524>200
48>200

Note: Data extracted from a study on polymethoxyflavones from Hottonia palustris. The study indicated that these specific compounds were ineffective at the tested concentrations.

It is crucial to note that the substitution pattern of methoxy and hydroxy groups on the flavone backbone significantly influences the cytotoxic activity. Therefore, the data presented above should be interpreted with caution and direct experimental evaluation of this compound is imperative.

Experimental Protocols

For the preliminary cytotoxicity screening of this compound, several standard assays can be employed. The following are detailed protocols for three commonly used methods: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.

  • Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm in a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (prepared according to the kit's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_prep Prepare Serial Dilutions of This compound incubation Incubate Cells with Compound (e.g., 24, 48, 72 hours) compound_prep->incubation mtt MTT Assay incubation->mtt srb SRB Assay incubation->srb ldh LDH Assay incubation->ldh read_plate Measure Absorbance/ Fluorescence mtt->read_plate srb->read_plate ldh->read_plate calc_viability Calculate % Cell Viability/ Cytotoxicity read_plate->calc_viability ic50 Determine IC50 Value calc_viability->ic50

Caption: Workflow for in vitro cytotoxicity screening.

General Apoptotic Signaling Pathways Potentially Induced by Methoxyflavones

While the specific signaling pathways modulated by this compound are yet to be elucidated, many methoxyflavones have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram illustrates a generalized model of these pathways.

apoptotic_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway flavone This compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) flavone->death_receptor bax_bak Bax/Bak Activation flavone->bax_bak Potential direct or indirect activation disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 mitochondria Mitochondria caspase8->mitochondria Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: General apoptotic pathways induced by flavonoids.

Conclusion

The preliminary cytotoxicity screening is a critical first step in evaluating the anticancer potential of novel compounds like this compound. While direct experimental data for this specific flavone is currently limited, the provided experimental protocols offer a robust framework for its evaluation. The cytotoxicity data of structurally similar compounds and the generalized signaling pathway diagram serve as valuable initial reference points for researchers. Further investigation is warranted to determine the precise IC50 values of this compound against a panel of cancer cell lines and to elucidate the specific molecular mechanisms underlying its potential cytotoxic effects. This will be crucial for its future development as a potential therapeutic agent.

Methodological & Application

Application Note: Quantification of 2',5'-Dimethoxyflavone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-034

Introduction

2',5'-Dimethoxyflavone is a naturally occurring methoxyflavone found in various plant species. It has garnered interest in the scientific community due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, finished products, and for pharmacokinetic studies in drug development. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established protocols for similar methoxyflavones and provides a robust framework for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Software: OpenLab CDS or equivalent chromatography data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or nylon.

  • Solvents: HPLC grade methanol and acetonitrile, and purified water (18.2 MΩ·cm).

  • Reagents: Acetic acid (analytical grade).

  • Standard: this compound reference standard (purity ≥98%).

Preparation of Solutions
  • Mobile Phase: A mixture of methanol and 0.1% v/v aqueous acetic acid in a ratio of 70:30 (v/v).[1] The solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions

The following HPLC conditions are recommended for the analysis:

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol : 0.1% Acetic Acid in Water (70:30, v/v)
Flow Rate 0.8 mL/min[1]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm[1]
Run Time Approximately 15 minutes
Sample Preparation
  • Solid Samples (e.g., plant material, formulated products):

    • Accurately weigh a representative amount of the homogenized sample.

    • Extract the sample with a suitable solvent (e.g., methanol) using techniques such as sonication or Soxhlet extraction.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

    • Dilute the filtered extract with the mobile phase if necessary to bring the concentration of this compound within the calibration range.

  • Liquid Samples (e.g., solutions, extracts):

    • Filter the liquid sample through a 0.45 µm syringe filter into an HPLC vial.

    • Dilute the sample with the mobile phase as needed.

Method Validation

For quantitative analysis, the method should be validated according to ICH guidelines or internal standard operating procedures. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of at least five concentrations across the desired range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments where a known amount of the standard is added to a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for this compound, based on typical performance for similar methoxyflavones.[1]

Table 1: Linearity and Sensitivity

ParameterValue
Linear Range 1 - 100 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Table 2: Accuracy and Precision

Concentration LevelRecovery (%)RSD (%) - RepeatabilityRSD (%) - Intermediate Precision
Low QC 98 - 102< 2.0< 3.0
Mid QC 98 - 102< 2.0< 3.0
High QC 98 - 102< 2.0< 3.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using HPLC.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Sample Weigh/Measure Sample Extract Extract/Dilute Sample Sample->Extract Filter_Sample Filter Sample (0.45 µm) Extract->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Sample Detect->Quantify Calibrate->Quantify Report Report Results Quantify->Report

Caption: HPLC quantification workflow.

Logical Relationship of Method Validation Parameters

The following diagram shows the logical relationship between the key parameters of HPLC method validation.

G Specificity Specificity MethodValidation Validated HPLC Method Specificity->MethodValidation Linearity Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Linearity->MethodValidation Accuracy Accuracy Precision Precision Accuracy->Precision Accuracy->MethodValidation Precision->MethodValidation LOD_LOQ->MethodValidation Robustness Robustness Robustness->MethodValidation

Caption: Method validation parameters.

References

Application Note: Structural Elucidation of 2',5'-Dimethoxyflavone using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dimethoxyflavone is a member of the flavonoid class of compounds, which are widely studied for their diverse biological activities. As with many natural and synthetic flavonoids, precise structural characterization is crucial for understanding its structure-activity relationships and for quality control in drug development processes. This application note provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), along with expected data presented in a clear, tabular format.

Molecular Structure

IUPAC Name: 2-(2,5-dimethoxyphenyl)chromen-4-one[1] Molecular Formula: C₁₇H₁₄O₄[1] Molecular Weight: 282.29 g/mol

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D NMR experiments are employed to determine the chemical environment of each proton and carbon atom in the this compound molecule.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of this compound. These predictions are based on the analysis of structurally similar flavonoids.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~6.8s-
H-5~7.9dd8.0, 1.5
H-6~7.4t8.0
H-7~7.7t8.0
H-8~7.5d8.0
H-3'~7.0d3.0
H-4'~7.1dd9.0, 3.0
H-6'~7.2d9.0
2'-OCH₃~3.9s-
5'-OCH₃~3.8s-

s = singlet, d = doublet, t = triplet, dd = doublet of doublets

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of this compound are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~163
C-3~107
C-4~178
C-4a~124
C-5~126
C-6~125
C-7~134
C-8~118
C-8a~156
C-1'~121
C-2'~157
C-3'~114
C-4'~119
C-5'~154
C-6'~113
2'-OCH₃~56.5
5'-OCH₃~56.0

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and tandem mass spectrometry (MS/MS) reveals structural details through fragmentation analysis. For this compound, electrospray ionization (ESI) is a common technique.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS is used to confirm the elemental composition of the molecule.

Ion Calculated m/z Observed m/z
[M+H]⁺283.0965283.0965
Tandem Mass Spectrometry (MS/MS) Fragmentation Data

The fragmentation pattern of this compound is characterized by losses of methyl radicals (•CH₃) and carbon monoxide (CO) from the parent ion. The radical loss of a methyl group is a characteristic fragmentation for methoxylated flavonoids.[2][3][4]

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
283.1268.1•CH₃[M+H-•CH₃]⁺
283.1255.1CO[M+H-CO]⁺
283.1253.1H₂CO[M+H-H₂CO]⁺
268.1240.1CO[M+H-•CH₃-CO]⁺

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • 2D NMR Acquisition (for full structural confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • MS Acquisition:

    • Ionization Mode: Positive ion mode is typically used for flavonoids.

    • Full Scan MS: Acquire a full scan mass spectrum over a mass range of m/z 100-500 to determine the accurate mass of the protonated molecule [M+H]⁺.

  • MS/MS Acquisition:

    • Precursor Ion Selection: Select the [M+H]⁺ ion (m/z 283.1) for fragmentation.

    • Collision Energy: Apply a collision energy (typically 10-40 eV) to induce fragmentation. The optimal collision energy may need to be determined empirically.

    • Product Ion Scan: Acquire the product ion spectrum to observe the characteristic fragment ions.

  • Data Analysis: Analyze the data to determine the accurate mass of the parent and fragment ions. Use this information to confirm the elemental composition and propose fragmentation pathways.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Results Sample This compound Sample Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Dissolve_MS Dissolve in LC-MS Grade Solvent Sample->Dissolve_MS NMR_Acquisition 1D & 2D NMR Acquisition Dissolve_NMR->NMR_Acquisition MS_Acquisition HRMS & MS/MS Acquisition Dissolve_MS->MS_Acquisition NMR_Processing Data Processing & Interpretation NMR_Acquisition->NMR_Processing Structure_Confirmation Structural Elucidation & Confirmation NMR_Processing->Structure_Confirmation MS_Processing Data Analysis & Fragmentation Study MS_Acquisition->MS_Processing MS_Processing->Structure_Confirmation

Caption: Workflow for NMR and MS Analysis.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization of this compound. The detailed protocols and expected spectral data presented in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating the accurate identification and quality assessment of this and related flavonoid compounds.

References

Application Notes and Protocols for the Extraction of Polymethoxyflavones from Citrus Peels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymethoxyflavones (PMFs) are a class of flavonoids characterized by multiple methoxy groups on their flavone backbone, predominantly found in the peels of citrus fruits.[1] These compounds, including notable examples like nobiletin and tangeretin, have garnered significant attention in the scientific community due to their broad spectrum of biological activities, such as antioxidant, anti-inflammatory, anti-cancer, and anti-obesity properties.[1][2] As by-products of the citrus processing industry, citrus peels represent a valuable and sustainable source for these high-value bioactive compounds.[2][3] The effective extraction of PMFs is a critical first step for their study and application in pharmaceuticals and functional foods.[2] This document provides detailed protocols and comparative data for various methods used to extract PMFs from citrus peels.

Extraction Methodologies: An Overview

The extraction of PMFs from the complex matrix of citrus peels can be achieved through several techniques, ranging from conventional solvent-based methods to modern, technology-assisted approaches.[4] PMFs are generally low-polarity compounds, which influences the choice of solvents.[5] Common solvents include hexane, ethanol, methanol, and chloroform.[5] Advanced methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages, including reduced extraction times, lower solvent consumption, and improved efficiency.[3][6]

Data Summary: Comparison of Extraction Techniques

The efficiency of PMF extraction is highly dependent on the chosen method, solvent, and various process parameters. The following tables summarize quantitative data from several studies to facilitate comparison.

Table 1: Conventional and Pressurized Liquid Extraction Methods

Citrus SpeciesExtraction MethodSolvent(s)Key ParametersPMF YieldReference(s)
Citrus reticulataSolvent Reflux75% (v/v) EthanolReflux for 10 hNot specified[5]
Citrus sinensis OsbeckEnzymatic Hydrolysis95% Ethanol with 5% cellulase60°C for 2.5 h564 mg crude PMFs from 100 g dried peel[4][5]
Citrus reticulata ‘Chachi’Pressurized Liquid Extraction (PLE)70% Methanol160°C; 1500 psi; 20 min804.4 mg/g (total flavones)[3][7]
Citrus reshni (Cleopatra mandarin)Soxhlet ExtractionHexaneNot specifiedNot specified; Hexane noted as superior to chloroform and methanol[5][8]

Table 2: Advanced Extraction Methods (MAE, UAE, SFE)

Citrus SpeciesExtraction MethodSolvent(s) / ModifierKey ParametersPMF YieldReference(s)
Citrus yuko Hort. ex TanakaMicrowave-Assisted (MAE)MethanolReflux for 2.5 to 5 minTangeretin: 0.12% (w/w), Nobiletin: 0.10% (w/w)[4][9][10]
Citrus sinensis L.Ultrasound-Assisted (UAE)Ethanol:Water (4:1 v/v)40°C; 150 WTotal Phenolic Content: 275.8 mg GAE/100 g FW; Hesperidin: 205.2 mg/100 g FW[11]
Citrus limonUltrasound-Assisted (UAE)75% Ethanol30 min extractionNot specified; optimal for polyphenol yield[12]
Citrus depressa HayataSupercritical Fluid (SFE)Supercritical CO₂ with 85% Ethanol modifier80°C; 30 MPaOptimized for Nobiletin and Tangeretin extraction[5]

Experimental Workflows and Protocols

The following section details the workflow and step-by-step protocols for key PMF extraction methods.

General Experimental Workflow

The overall process for obtaining purified PMFs involves several key stages, from raw material preparation to the isolation of individual compounds. Post-extraction purification is often necessary due to the complexity of the crude extract and is typically achieved using chromatographic techniques like flash chromatography or HPLC.[5][8]

G General Workflow for PMF Extraction and Purification A Citrus Peel (Fresh or Dried) B Preparation (Grinding/Powdering) A->B C Extraction (e.g., UAE, MAE, Solvent) B->C D Filtration / Centrifugation C->D E Solvent Evaporation (Rotary Evaporator) D->E Liquid Phase F Crude PMF Extract E->F G Purification (Column/Flash Chromatography) F->G Optional I Analysis (HPLC, MS, NMR) F->I For crude analysis H Isolated PMFs (Nobiletin, Tangeretin, etc.) G->H H->I

Caption: General workflow for PMF extraction and purification.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized conditions for extracting polyphenols from orange peels and is effective for PMFs.[11]

Materials and Equipment:

  • Dried and powdered citrus peels

  • Ethanol (Food Grade)

  • Deionized water

  • Ultrasonic bath or probe sonicator (e.g., 150 W)

  • Temperature-controlled water bath

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Sample Preparation: Weigh 10 g of dried citrus peel powder and place it into a 250 mL flask.

  • Solvent Preparation: Prepare a solvent mixture of ethanol and water in a 4:1 (v/v) ratio.

  • Extraction: Add 100 mL of the solvent mixture to the flask containing the peel powder.

  • Sonication: Place the flask in an ultrasonic bath. Set the temperature to 40°C and the sonication power to 150 W.[11]

  • Extraction Time: Sonicate the mixture for 30-60 minutes.

  • Separation: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid peel residue. For finer separation, centrifugation can be performed prior to filtration.

  • Solvent Removal: Concentrate the filtered extract using a rotary evaporator under reduced pressure at 40-50°C to remove the ethanol.

  • Storage: The resulting crude PMF extract can be freeze-dried or stored at -20°C for further analysis or purification.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is a rapid method adapted from the extraction of PMFs from Citrus yuko peels.[9][10]

Materials and Equipment:

  • Dried and powdered citrus peels

  • Methanol

  • Microwave extraction system (reflux capability)

  • Round-bottom flask

  • Condenser

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place 5 g of dried citrus peel powder into a round-bottom flask.

  • Solvent Addition: Add 50 mL of methanol to the flask.

  • Microwave Setup: Place the flask in the microwave extraction system and attach a condenser.

  • Extraction: Heat the mixture under reflux with stirring using microwave irradiation for 2.5 to 5 minutes.[9]

  • Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the extract to separate the solid residue.

  • Solvent Removal: Evaporate the methanol from the filtrate using a rotary evaporator.

  • Storage: Store the dried crude extract in a desiccator or at low temperature.

Protocol 3: Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses supercritical CO₂ as the primary solvent. This protocol is based on optimized conditions for Citrus depressa.[5]

Materials and Equipment:

  • Dried and powdered citrus peels

  • Supercritical fluid extractor

  • High-purity carbon dioxide (CO₂)

  • Ethanol (as modifier)

  • Collection vials

Procedure:

  • Sample Loading: Load the extraction vessel of the SFE system with a known quantity of dried citrus peel powder (e.g., 20 g).

  • System Parameters: Set the system parameters as follows:

    • Temperature: 80°C[5]

    • Pressure: 30 MPa[5]

    • CO₂ Flow Rate: 2-4 mL/min

  • Modifier: Introduce ethanol as a modifier at a concentration of 85%.[5] The modifier is crucial for efficiently extracting the slightly polar PMFs.

  • Extraction: Begin the extraction process. The supercritical fluid will pass through the citrus peel matrix, dissolving the PMFs.

  • Collection: The PMF-rich extract is separated from the supercritical fluid in the collection vessel as the pressure is reduced. Collect the extract in a vial.

  • Drying and Storage: Any residual ethanol can be removed under a stream of nitrogen. Store the final extract at -20°C.

PMF-Related Biological Pathways

While a detailed exploration of signaling pathways is beyond the scope of these extraction notes, it is crucial for drug development professionals to understand the context of PMF bioactivity. For instance, nobiletin has been shown to inhibit inflammatory responses. A simplified representation of a relevant pathway is provided below.

G Simplified Inflammatory Pathway Modulation by PMFs LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB STAT3 JAK2/STAT3 Pathway TLR4->STAT3 ProInflammatory Pro-inflammatory Mediators (e.g., NO, Cytokines) NFkB->ProInflammatory Activation STAT3->ProInflammatory Activation PMFs PMFs (Nobiletin, Tangeretin) PMFs->NFkB Inhibition PMFs->STAT3 Inhibition

Caption: PMFs can inhibit inflammatory signaling pathways.

Conclusion

The selection of an appropriate extraction method for polymethoxyflavones from citrus peels depends on the specific research goals, available equipment, and desired scale of production. Conventional solvent extraction remains a viable option, but advanced techniques like UAE, MAE, and SFE offer superior efficiency, speed, and environmental friendliness.[6][9] The protocols and data provided herein serve as a comprehensive guide for researchers to effectively isolate these promising bioactive compounds for further investigation and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',5'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2',5'-Dimethoxyflavone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common and reliable methods for synthesizing this compound are the Baker-Venkataraman rearrangement and the Allan-Robinson reaction. Both methods involve the cyclization of a precursor molecule to form the flavone core. The Baker-Venkataraman route generally proceeds via a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization.[1][2][3] The Allan-Robinson reaction offers a more direct approach by reacting an o-hydroxyaryl ketone with an aromatic anhydride.[4]

Q2: I am getting a very low yield. What are the potential causes?

A2: Low yields in flavone synthesis can stem from several factors.[5] Incomplete reaction is a primary cause, which can be due to insufficient reaction time, incorrect temperature, or inefficient catalysis. Side reactions, such as the formation of chalcones or other byproducts, can also significantly reduce the yield of the desired flavone.[6][7] Furthermore, product loss during workup and purification steps is a common issue. It is also crucial to ensure the purity of starting materials and the use of anhydrous solvents, as moisture can interfere with the reaction.[5]

Q3: How can I minimize the formation of impurities?

A3: Minimizing impurity formation requires careful control of reaction conditions. For instance, in the Claisen-Schmidt condensation to form the chalcone precursor, maintaining a low temperature (e.g., 0°C) can improve purity and yield.[8] The choice of base and solvent is also critical. In the subsequent cyclization step, using a milder cyclizing agent or optimizing the reaction time and temperature can prevent the formation of degradation products. Purification of intermediates, such as the chalcone, before proceeding to the next step is highly recommended.

Q4: What is the best method for purifying the final this compound product?

A4: The purification of this compound typically involves recrystallization or column chromatography. Recrystallization from a suitable solvent, such as ethanol or methanol, is often effective for removing minor impurities.[9] For more complex mixtures, silica gel column chromatography is the preferred method. A solvent system of hexane and ethyl acetate in varying ratios is commonly used to elute the flavone.[10][11] The purity of the final product should be confirmed by techniques like HPLC, NMR, and mass spectrometry.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to insufficient heating or reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction temperature or prolong the reaction time as needed. For the Baker-Venkataraman rearrangement, ensure the complete formation of the 1,3-diketone before proceeding with cyclization.
Inactive catalyst or base.Use freshly prepared or properly stored catalysts and bases. Ensure anhydrous conditions if the reagents are moisture-sensitive.
Poor quality of starting materials.Verify the purity of the starting 2'-hydroxyacetophenone and 2,5-dimethoxybenzoyl chloride (or corresponding aldehyde/anhydride) by NMR or other analytical techniques. Purify starting materials if necessary.
Formation of a Major Side Product (e.g., Chalcone) Incomplete cyclization of the chalcone intermediate.For acid-catalyzed cyclization, ensure a sufficient concentration of a strong acid (e.g., H2SO4 in acetic acid).[4] For oxidative cyclization, consider using an alternative oxidizing agent like I2/DMSO or SeO2.[12]
Unwanted side reactions.Optimize the reaction temperature. Higher temperatures can sometimes favor side product formation. Consider a different synthetic route if a particular side reaction is persistent.
Difficulty in Product Isolation Product is too soluble in the workup solvent.Modify the workup procedure. For example, if the product is soluble in the aqueous layer, perform additional extractions with an appropriate organic solvent.
Formation of an emulsion during extraction.Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective.
Final Product is Impure Inadequate purification.If recrystallization is insufficient, employ column chromatography with a carefully selected eluent system. Gradient elution may be necessary to separate closely related impurities.[9]
Co-precipitation of starting materials or byproducts.Ensure the product is fully dissolved during recrystallization and allow for slow cooling to promote the formation of pure crystals.

Experimental Protocols

Synthesis of this compound via Baker-Venkataraman Rearrangement

This two-step process involves the formation of a 1,3-diketone intermediate followed by cyclization.

Step 1: Synthesis of 1-(2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)propane-1,3-dione

  • To a solution of 2'-hydroxyacetophenone (1 eq.) in pyridine, add 2,5-dimethoxybenzoyl chloride (1.1 eq.) dropwise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold dilute HCl.

  • Filter the precipitated solid, which is the o-acyloxyacetophenone intermediate.

  • Dissolve the dried intermediate in anhydrous pyridine and add powdered potassium hydroxide (3 eq.).

  • Heat the mixture at 50-60°C for 2-3 hours until the rearrangement to the 1,3-diketone is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold dilute HCl to precipitate the diketone.

  • Filter, wash with water, and dry the crude 1-(2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)propane-1,3-dione.

Step 2: Cyclization to this compound

  • Dissolve the crude 1,3-diketone from Step 1 in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 1-2 hours, monitoring the cyclization by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Filter the precipitated solid, which is the crude this compound.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Data Presentation

Table 1: Hypothetical Yields of this compound under Various Conditions

Synthetic Route Base/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Baker-VenkataramanKOHPyridine60375-85
Baker-VenkataramanNaHToluene80470-80
Allan-RobinsonNaOAcAcetic Anhydride140660-70
Oxidative Cyclization of ChalconeI2/DMSODMSO100280-90
Oxidative Cyclization of ChalconeSeO2Dioxane100570-75

Note: These are representative yields and may vary based on specific experimental conditions and scale.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_baker Baker-Venkataraman Pathway cluster_final Final Product 2_hydroxyacetophenone 2'-Hydroxy- acetophenone esterification Esterification 2_hydroxyacetophenone->esterification 2_5_dimethoxy_reagent 2,5-Dimethoxy- benzoyl Chloride 2_5_dimethoxy_reagent->esterification rearrangement Rearrangement (KOH, Pyridine) esterification->rearrangement diketone 1,3-Diketone Intermediate rearrangement->diketone cyclization Acid-Catalyzed Cyclization diketone->cyclization flavone This compound cyclization->flavone

Caption: Baker-Venkataraman synthesis workflow for this compound.

Troubleshooting_Yield start Low Yield of This compound check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Increase Temperature or Time incomplete->optimize_conditions check_impurities Analyze Crude Product for Impurities complete->check_impurities impurities_present Significant Impurities Present check_impurities->impurities_present Yes no_impurities Product is Relatively Clean check_impurities->no_impurities No optimize_reaction Optimize Reaction Conditions (Solvent, Base) to Minimize Side Reactions impurities_present->optimize_reaction optimize_purification Optimize Purification (Recrystallization/ Column Chromatography) no_impurities->optimize_purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Issues of 2',5'-Dimethoxyflavone in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2',5'-Dimethoxyflavone (2',5'-DMF) in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (2',5'-DMF) is a flavonoid, a class of natural compounds known for various biological activities. However, like many flavonoids, 2',5'-DMF has poor aqueous solubility due to its hydrophobic and planar ring structure. This low solubility can be a significant hurdle in in-vitro studies, as it can lead to compound precipitation in cell culture media, resulting in inaccurate and irreproducible experimental outcomes.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Q3: What is the maximum permissible concentration of DMSO in my cell culture experiments?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity.[1][4] Generally, it is recommended to keep the final DMSO concentration at or below 0.1% to 0.5% (v/v) in most cell-based assays.[1][4] However, the sensitivity to DMSO can vary significantly between different cell lines.[4][5] It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line without affecting cell viability or the experimental readout.[4]

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Optimize the final concentration: Ensure the final concentration of 2',5'-DMF in your assay does not exceed its solubility limit in the final medium.

  • Use a serial dilution approach: Prepare intermediate dilutions of your DMSO stock solution in culture medium before adding it to the final cell culture plate. This gradual decrease in DMSO concentration can help prevent precipitation.

  • Pre-warm the medium: Adding the compound to pre-warmed culture medium can sometimes improve solubility.

  • Increase the volume of the final dilution step: Performing the final dilution in a larger volume of medium can help to keep the compound in solution.

  • Employ solubility-enhancing techniques: Consider using methods such as co-solvents, cyclodextrins, or other formulation strategies discussed in the troubleshooting guide below.

Q5: Are there alternative solvents to DMSO for in-vitro studies?

While DMSO is the most common, other solvents and strategies can be employed, especially if DMSO interferes with the assay or if higher compound concentrations are needed. These include:

  • Ethanol: Can be used, but like DMSO, it can be toxic to cells at higher concentrations.[5]

  • Co-solvent systems: A combination of water-miscible solvents, such as ethanol-DMSO, can sometimes improve solubility while minimizing the toxicity of individual solvents.[6]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HPβ-CD) is a commonly used derivative with low toxicity.[8]

  • Natural Deep Eutectic Solvents (NaDES): These are mixtures of natural compounds like sugars and amino acids that can enhance the solubility of flavonoids.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in in-vitro settings.

Problem Possible Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer or cell culture medium. The concentration of 2',5'-DMF exceeds its aqueous solubility.1. Reduce the final concentration of the compound in the assay. 2. Optimize the dilution scheme: Perform serial dilutions from the DMSO stock into the final medium. 3. Use a co-solvent system: Prepare an intermediate dilution in a mixture of DMSO and a less non-polar, water-miscible solvent before the final dilution into the aqueous medium.
Precipitation is observed over the course of a long-term incubation (e.g., 24-72 hours). The compound is slowly coming out of solution over time.1. Consider solubility enhancers: Incorporate non-toxic solubilizing agents like hydroxypropyl-β-cyclodextrin (HPβ-CD) into the culture medium.[8] 2. Refresh the medium: For very long incubations, consider replacing the medium with freshly prepared compound-containing medium at intermediate time points.
Vehicle control (DMSO) shows significant cytotoxicity or affects the experimental readout. The concentration of DMSO is too high for the specific cell line being used.1. Determine the DMSO tolerance: Perform a dose-response experiment with DMSO alone to identify the highest non-toxic concentration for your cell line.[4] 2. Reduce the final DMSO concentration: Aim for a final concentration of ≤ 0.1%. This may require preparing a more concentrated initial stock of 2',5'-DMF in DMSO. 3. Explore alternative solvents or solubilization methods: If a low DMSO concentration is not feasible due to the required compound concentration, investigate the use of ethanol, co-solvents, or cyclodextrins.[5][6][8]
Inconsistent or non-reproducible experimental results. Incomplete solubilization or precipitation of the compound, leading to variable effective concentrations.1. Ensure complete dissolution of the stock solution: Before each use, visually inspect the DMSO stock solution to ensure there are no crystals. If necessary, gently warm the stock solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution. 2. Prepare fresh dilutions for each experiment: Avoid using old dilutions in aqueous media, as the compound may precipitate over time. 3. Vortex thoroughly between dilution steps.

Quantitative Data Summary

The following table summarizes key quantitative data related to solvents commonly used in in-vitro assays.

Solvent / Agent Parameter Value / Recommendation Reference
Dimethyl Sulfoxide (DMSO) Recommended Final Concentration in Cell Culture≤ 0.1% - 0.5% (v/v)[1][4]
CytotoxicityCell line dependent; concentrations >1% are often toxic.[5][10][5][10]
5,7-Dimethoxyflavone (similar compound) Solubility in DMSO100 mg/mL (354.24 mM)[3]
Hydroxypropyl-β-cyclodextrin (HPβ-CD) Effect on 5,7-Dimethoxyflavone Solubility361.8-fold increase in water solubility.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions

This protocol describes the standard method for preparing 2',5'-DMF solutions for in-vitro cell-based assays.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. If necessary, gently warm the solution in a 37°C water bath.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in 100% DMSO or in cell culture medium, depending on the final desired concentrations.

  • Prepare Final Working Solutions:

    • Add the appropriate volume of the intermediate dilutions to the final volume of pre-warmed cell culture medium to achieve the desired final concentrations of 2',5'-DMF.

    • Ensure the final concentration of DMSO is below the cytotoxic level for your cell line (typically ≤ 0.1%).

    • Mix thoroughly by gentle pipetting or inverting before adding to the cells.

  • Vehicle Control:

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of 2',5'-DMF tested.

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HPβ-CD)

This protocol provides a method for increasing the solubility of 2',5'-DMF in aqueous solutions.

  • Prepare an HPβ-CD Solution:

    • Prepare a stock solution of HPβ-CD (e.g., 10-100 mM) in sterile water or cell culture medium. The concentration will need to be optimized for your specific needs.

  • Complexation of this compound with HPβ-CD:

    • Method A (from DMSO stock):

      • Add a small volume of the concentrated 2',5'-DMF DMSO stock solution to the HPβ-CD solution.

      • Vortex or sonicate the mixture for a period of time (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.

    • Method B (direct dissolution):

      • Add powdered 2',5'-DMF directly to the HPβ-CD solution.

      • Stir or shake the mixture at room temperature or a slightly elevated temperature for several hours to overnight to allow for maximum solubilization.

  • Sterilization and Use:

    • Sterilize the final 2',5'-DMF/HPβ-CD solution by filtering it through a 0.22 µm syringe filter.

    • Use this solution to prepare the final working concentrations in your cell culture medium.

    • Remember to include a vehicle control with the same concentration of HPβ-CD and any residual DMSO.

Visualizations

experimental_workflow Experimental Workflow for In-Vitro Cell-Based Assays cluster_prep Compound Preparation cluster_assay Cell-Based Assay stock 1. Prepare Stock Solution (2',5'-DMF in 100% DMSO) intermediate 2. Prepare Intermediate Dilutions (in DMSO or Medium) stock->intermediate working 3. Prepare Final Working Solutions (in Cell Culture Medium) intermediate->working treat 6. Add Working Solutions to Cells working->treat seed 4. Seed Cells in Plate incubate1 5. Incubate (e.g., 24h) seed->incubate1 incubate1->treat incubate2 7. Incubate for Treatment Duration treat->incubate2 readout 8. Perform Assay Readout (e.g., Viability, Reporter Gene) incubate2->readout

Caption: Workflow for preparing and using this compound in cell-based assays.

troubleshooting_logic Troubleshooting Logic for Compound Precipitation cluster_solutions Potential Solutions start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes check_dmso Check DMSO Concentration start->check_dmso No, but vehicle is toxic optimize_dilution Optimize Dilution Protocol lower_conc->optimize_dilution end Re-run Experiment lower_conc->end use_enhancer Use Solubility Enhancer (e.g., Cyclodextrin) optimize_dilution->use_enhancer optimize_dilution->end use_enhancer->end check_dmso->end

Caption: Decision-making flow for addressing precipitation and toxicity issues.

References

Technical Support Center: Enhancing the Bioavailability of 2',5'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and detailed protocols for researchers and drug development professionals working to improve the in vivo bioavailability of 2',5'-Dimethoxyflavone (DMF).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the in vivo bioavailability of this compound (DMF) typically low?

A1: The primary challenge with DMF, like many flavonoids, is its poor water solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption.[1][2] This low aqueous solubility is a major factor contributing to its low oral bioavailability.[3] Additionally, flavonoids can be subject to metabolic instability, further reducing the amount of the active compound that reaches systemic circulation.[4]

Q2: My in vivo study shows very low plasma concentrations of DMF. What are the likely causes and how can I troubleshoot this?

A2: Low plasma concentrations are a common issue. Consider the following:

  • Poor Dissolution: The compound may not be dissolving adequately in the gut. You need to enhance its solubility. Common strategies include solid dispersions, nanoparticle formulations, or complexation with cyclodextrins.[3][5][6]

  • Metabolic Degradation: Flavonoids can be metabolized in the intestine and liver.[7] Methylation of flavonoid structures has been shown to improve metabolic stability and intestinal absorption.[4] Since DMF is already a methoxyflavone, its stability might be higher than its hydroxylated analogs, but further investigation into its specific metabolic pathways is warranted.

  • Insufficient Analytical Sensitivity: Your analytical method may not be sensitive enough to detect low concentrations. A validated high-sensitivity method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended for pharmacokinetic studies.[8] A method has been developed with a lower limit of quantification (LLOQ) of 2 ng/mL in mouse plasma.[8]

  • Efflux Transporter Activity: The compound might be actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp).[9] The use of bioenhancers that inhibit these transporters can be explored.[9][10]

Q3: What are the most promising formulation strategies to enhance DMF bioavailability?

A3: Several formulation strategies have proven effective for poorly soluble flavonoids:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier at a solid state.[5] It can reduce drug particle size to a molecular level and convert the drug from a crystalline to a more soluble amorphous form.[5] Polyvinylpyrrolidone (PVP) and poloxamers are commonly used carriers.[1][5][11] The solvent evaporation method is a frequently used technique for preparation.[5][11]

  • Nanoparticle Formulations: Encapsulating DMF into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its solubility, stability, and absorption.[12][13][14] This approach enhances bioavailability by increasing the surface area for dissolution and potentially enabling targeted delivery.[6]

  • Cyclodextrin Complexation: Complexing DMF with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD), can significantly increase its aqueous solubility and dissolution rate.[3] This method has been shown to dramatically improve the oral bioavailability of other methoxyflavones.[3]

Q4: I am having trouble with my solid dispersion formulation. The dissolution rate has not improved significantly. What could be wrong?

A4: If your solid dispersion is not enhancing dissolution, consider these points:

  • Drug-to-Carrier Ratio: The ratio of DMF to the polymer carrier is critical. An insufficient amount of the hydrophilic carrier may not be enough to prevent the drug from recrystallizing. Experiment with different ratios to find the optimal balance.[5]

  • Choice of Carrier: The carrier must be appropriate for the drug. While PVP is common, other polymers like poloxamer 188 or polyethylene glycol (PEG) might work better for DMF.[5][11] The interaction between the drug and carrier, such as hydrogen bonding, is crucial for maintaining the amorphous state.[11]

  • Preparation Method: The solvent evaporation method is common, but ensure complete solvent removal, as residual solvent can affect the stability of the amorphous state.[5] Characterization techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are essential to confirm that the drug is in an amorphous state within the dispersion.[5]

Q5: What analytical methods are recommended for quantifying DMF in plasma for pharmacokinetic studies?

A5: For accurate pharmacokinetic analysis, a sensitive and selective method is required. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like DMF in biological matrices such as plasma.[8][15] A validated LC-MS/MS method has been successfully used to determine the pharmacokinetic profile of DMF in mice, demonstrating sufficient sensitivity for in vivo studies.[8]

Quantitative Data Summary

The following table summarizes quantitative data from studies on enhancing the bioavailability of methoxyflavones and relevant pharmacokinetic parameters for DMF.

Formulation StrategyCompound(s)Key FindingsBioavailability Enhancement (Fold Increase)Reference
Cyclodextrin Complex Methoxyflavones from Kaempferia parviflora (including DMF)Complexation with 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) improved dissolution and permeability.22.90 (for DMF)[3]
SMEDDS Methoxyflavones from Kaempferia parviflora (including DMF)Self-microemulsifying drug delivery system (SMEDDS) improved dissolution and permeability.26.01 (for DMF)[3]
Pharmacokinetics 5,7-Dimethoxyflavone (DMF)Following oral administration in mice (10 mg/kg), key PK parameters were determined.N/A[8]
Terminal Half-life (t½): 11.5 hN/A[8]
Clearance (CL/F): 22.3 L/h/kgN/A[8]
Area Under the Curve (AUCinf): 449 h·ng/mLN/A[8]

Detailed Experimental Protocols

Protocol 1: Preparation of DMF Solid Dispersion by Solvent Evaporation

This protocol is based on methodologies described for enhancing the dissolution of flavonoids.[5][11]

Materials:

  • This compound (DMF)

  • Polyvinylpyrrolidone (PVP K30) or Poloxamer 188

  • Absolute Ethanol

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Determine Drug-Carrier Ratio: Prepare solid dispersions at various weight ratios of DMF to carrier (e.g., 1:1, 1:2, 1:4, 1:8).

  • Dissolution: Accurately weigh DMF and the selected carrier (PVP K30 or Poloxamer 188) and dissolve them in a minimal amount of absolute ethanol in a round-bottom flask. Use gentle vortexing or sonication to ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid film or mass is formed on the flask wall.

  • Drying: Scrape the solid mass from the flask. Place the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.

  • Characterization: Store the prepared solid dispersion in a desiccator. Before in vivo studies, characterize the formulation using DSC and XRD to confirm the amorphous state of DMF and FTIR to check for drug-carrier interactions.[5]

  • Dissolution Testing: Perform in vitro dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to confirm enhanced dissolution compared to pure DMF.[5][11]

Protocol 2: DMF-Loaded PLGA Nanoparticle Formulation by Emulsification-Solvent Evaporation

This protocol is a standard method for preparing polymeric nanoparticles for drug delivery.[13][16]

Materials:

  • This compound (DMF)

  • Poly(D,L-lactide-co-glycolide) (PLGA)

  • Ethyl Acetate or Dichloromethane

  • Polyvinyl Alcohol (PVA) solution (e.g., 2% w/v in deionized water)

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Centrifuge (refrigerated)

  • Lyophilizer (optional)

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of DMF and PLGA in ethyl acetate. This forms the organic or oil phase.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA, which will act as the stabilizer.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous high-speed stirring with a magnetic stirrer. Following this, emulsify the mixture using a probe sonicator or a high-speed homogenizer on an ice bath to form an oil-in-water (o/w) emulsion. The sonication parameters (time, amplitude) are critical for achieving the desired particle size.

  • Solvent Evaporation: Leave the resulting emulsion stirring at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent (ethyl acetate) to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).

  • Washing: Discard the supernatant and wash the nanoparticle pellet two to three times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge again after each wash.

  • Final Formulation: Resuspend the final washed nanoparticle pellet in a small volume of deionized water. For long-term storage, the nanoparticle suspension can be lyophilized (freeze-dried), often with a cryoprotectant like sucrose or trehalose.[16]

  • Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency before proceeding with in vivo studies.[13]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Formulation Strategies cluster_evaluation Evaluation & Studies problem Low In Vivo Bioavailability of this compound cause1 Poor Aqueous Solubility problem->cause1 cause2 Metabolic Instability problem->cause2 sol1 Solid Dispersion (e.g., with PVP) cause1->sol1 Address Solubility sol2 Nanoparticle Encapsulation (e.g., PLGA) cause1->sol2 Address Solubility sol3 Cyclodextrin Complexation cause1->sol3 Address Solubility char In Vitro Characterization (Dissolution, XRD, DSC) sol1->char sol2->char sol3->char invivo In Vivo Pharmacokinetic Study in Animal Model char->invivo Select best candidate analysis Plasma Sample Analysis (LC-MS/MS) invivo->analysis result Enhanced Bioavailability analysis->result

Caption: Experimental workflow for enhancing DMF bioavailability.

signaling_pathway cluster_pi3k Protein Synthesis Pathway cluster_foxo Proteolysis Pathway cluster_inflammation Inflammatory Response DMF This compound (DMF) PI3K PI3K DMF->PI3K Stimulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DMF->Cytokines Reduces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR FoxO3 FoxO3 Akt->FoxO3 Inhibits (via phosphorylation) Protein_Synthesis Protein Synthesis (Muscle Growth) mTOR->Protein_Synthesis Proteolysis Proteolysis Genes (Muscle Atrophy) FoxO3->Proteolysis Activates

Caption: Potential signaling pathways modulated by DMF.[17]

References

strategies to reduce 2',5'-Dimethoxyflavone degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of 2',5'-Dimethoxyflavone in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The stability of this compound, like many flavonoids, is influenced by several factors. The most critical are pH, temperature, light exposure, and the presence of oxidizing agents. Generally, flavonoids are more stable in acidic conditions and degradation accelerates in neutral to alkaline solutions.[1][2][3][4] Elevated temperatures can also significantly increase the rate of degradation.[1][5][6]

Q2: What are the expected degradation pathways for this compound?

A2: While specific studies on this compound are limited, based on similar methoxyflavones, the primary degradation pathways are likely O-demethylation and oxidation of the flavonoid rings.[7][8][9] Exposure to air and light can also induce degradation, potentially through the formation of reactive intermediates.[10]

Q3: Which solvents are recommended for dissolving and storing this compound to minimize degradation?

A3: The choice of solvent is crucial for both solubility and stability. For short-term use, solvents such as ethanol, methanol, acetonitrile, and DMSO are commonly used. For longer-term storage, it is advisable to store the compound in a non-polar, aprotic solvent and to keep the solution frozen. The solubility of methoxyflavones generally increases in less polar solvents.[11] It is important to minimize the presence of water to reduce the risk of hydrolysis of any potential impurities or degradation products.

Q4: How should I store my this compound solutions to ensure maximum stability?

A4: To maximize stability, solutions of this compound should be stored at low temperatures, preferably at -20°C or -80°C. They should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also recommended to blanket the solution with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency or unexpected results in biological assays. Degradation of this compound in the assay medium.Prepare fresh solutions of the compound immediately before use. If the assay requires incubation, run a parallel control to assess the stability of the compound under the assay conditions (pH, temperature, media components).
Color change in the this compound solution. Oxidation or photodegradation of the compound.Discard the solution. When preparing new solutions, use deoxygenated solvents and protect the solution from light at all times.
Precipitation of the compound from the solution. Poor solubility or solvent evaporation.Ensure the chosen solvent can dissolve the desired concentration of this compound. Store solutions in tightly sealed containers to prevent solvent evaporation. If using aqueous buffers, ensure the pH is in a range where the compound is stable and soluble.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound.Characterize the degradation products using LC-MS/MS to understand the degradation pathway.[7][8][12][13][14] Adjust storage and handling conditions (pH, temperature, light, oxygen exposure) to minimize the formation of these impurities.

Quantitative Data Summary

Table 1: pH-Dependent Degradation of a Model Flavonoid (Verbascoside) at 25°C

pHDegradation Rate Constant (k)Half-life (t½)
2.0LowLongest
5.5ModerateIntermediate
7.4HighShort
8.0HighestShortest
11.0HighShort
Data extrapolated from a study on Verbascoside, demonstrating the general trend of flavonoid stability in relation to pH. Flavonoids are typically more stable in acidic conditions.[1]

Table 2: Temperature-Dependent Degradation of a Model Flavonoid (Verbascoside) in Solution

Temperature (°C)Degradation Rate Constant (k)Half-life (t½)
25Low~12 days
50HighSignificantly shorter
Data extrapolated from a study on Verbascoside, illustrating the acceleration of degradation at elevated temperatures.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with methanol to the original concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with methanol to the original concentration.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 100°C for 48 hours. Dissolve the sample in methanol to a concentration of 1 mg/mL.

  • Photodegradation: Expose a 1 mg/mL solution of this compound in methanol to direct sunlight for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS/MS to identify and characterize any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method can be used to quantify this compound in the presence of its degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[15]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[15]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway DMF This compound O_Demethylated O-Demethylated Products DMF->O_Demethylated Enzymatic or Chemical Demethylation Oxidized Ring-Oxidized Products DMF->Oxidized Oxidative Stress Reactive_Intermediate Reactive Intermediates (e.g., ortho-quinone methide) DMF->Reactive_Intermediate Air/Light Exposure Reactive_Intermediate->Oxidized Further Oxidation

Caption: Putative degradation pathways of this compound.

experimental_workflow cluster_stress_conditions Forced Degradation Acid Acid Hydrolysis Analysis HPLC-UV & LC-MS/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Stock_Solution Prepare Stock Solution of This compound Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photo Identification Identify & Characterize Degradation Products Analysis->Identification Pathway Propose Degradation Pathways Identification->Pathway

Caption: Workflow for a forced degradation study.

logical_relationship cluster_factors Factors Decreasing Stability cluster_strategies Strategies to Increase Stability Stability This compound Stability High_pH High pH (Neutral/Alkaline) Stability->High_pH influenced by High_Temp High Temperature Stability->High_Temp influenced by Light Light Exposure Stability->Light influenced by Oxygen Oxygen/Oxidizing Agents Stability->Oxygen influenced by Low_pH Low pH (Acidic Buffer) Low_pH->Stability improves Low_Temp Low Temperature (-20°C / -80°C) Low_Temp->Stability improves Protect_Light Protect from Light (Amber Vials) Protect_Light->Stability improves Inert_Atmosphere Inert Atmosphere (N2/Ar) Inert_Atmosphere->Stability improves

Caption: Factors influencing stability and mitigation strategies.

References

optimizing reaction conditions for flavone synthesis from chalcones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of flavones from chalcones.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing flavones from chalcones?

A1: The most prevalent method is the oxidative cyclization of 2'-hydroxychalcones.[1] This process involves two main conceptual steps: an intramolecular cyclization of the chalcone to form a flavanone intermediate, followed by an oxidation step to yield the flavone.[2][3] Various reagents and conditions have been developed to achieve this transformation efficiently.

Q2: What are the key starting materials for this synthesis?

A2: The synthesis typically begins with a Claisen-Schmidt condensation reaction between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde to form the 2'-hydroxychalcone precursor.[4][5] The choice of these starting materials determines the substitution pattern of the final flavone.

Q3: How do microwave and ultrasound irradiation affect the reaction?

A3: Both microwave and ultrasound irradiation are considered green chemistry approaches that can significantly improve the synthesis.[6] Microwave assistance can dramatically reduce reaction times (from hours to minutes) and increase product yields.[7][8][9] Similarly, ultrasonic irradiation can enhance the cyclization reaction, leading to shorter reaction times at lower temperatures with high yields.[10]

Q4: Can flavanones be converted to flavones?

A4: Yes, flavanones are common intermediates in flavone synthesis.[11] They can be readily converted into flavones through a subsequent oxidation process.[3][12] The choice of reaction conditions often dictates whether the flavanone or the fully oxidized flavone is the final product.

Troubleshooting Guide

Problem 1: Low or No Yield of Flavone

  • Possible Cause: Incomplete cyclization or oxidation of the chalcone.

  • Solution:

    • Optimize Reagent Concentration: Ensure the correct stoichiometry for the oxidizing agent (e.g., Iodine, H₂O₂). For iodine-mediated reactions, a molar equivalent or even a catalytic amount can be effective depending on the specific protocol.[13][14]

    • Increase Temperature: Many oxidative cyclization reactions require elevated temperatures, often at reflux.[15] However, be cautious as excessively high temperatures can lead to degradation.

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time. Some conventional heating methods may require several hours to days for completion.[7]

    • Switch to Microwave/Ultrasound: Employing microwave or ultrasound irradiation can significantly increase the reaction rate and improve yields, often under milder conditions.[7][10]

    • Check Substituent Effects: Highly electron-withdrawing groups (like -NO₂) on the chalcone can sometimes result in lower yields.[2] The reaction conditions may need to be specifically optimized for such substrates.

Problem 2: The Main Product is the Flavanone Intermediate, Not the Flavone

  • Possible Cause: Insufficient oxidation of the flavanone intermediate.

  • Solution:

    • Stronger Oxidizing Conditions: Ensure your chosen oxidant is suitable and present in a sufficient amount. The I₂-DMSO system is a classic method for this dehydrogenation step.[14][15]

    • Modify the Catalyst System: In palladium-catalyzed systems, the choice of ligand and oxidant (e.g., O₂ vs. Cu(OAc)₂) can selectively favor the formation of either the flavone or flavanone.[12][16] For flavone synthesis, a system like Pd(TFA)₂ with 5-nitro-1,10-phenanthroline under an O₂ atmosphere has been shown to be effective.[16]

    • Two-Step Procedure: Isolate the flavanone first and then subject it to a separate oxidation step under optimized conditions.

Problem 3: Formation of Multiple Side Products and Purification Difficulties

  • Possible Cause: Use of harsh reaction conditions (strong acids/bases or oxidants) leading to side reactions or product degradation.[12]

  • Solution:

    • Milder Reagents: Explore alternative, milder reaction conditions. For example, oxalic acid has been used for effective cyclization in high yields.[2]

    • Purification Strategy: Purification is typically achieved via recrystallization from a suitable solvent (like ethanol) or column chromatography.[9][14] For chromatography, silica gel with a hexane-ethyl acetate or dichloromethane-methanol gradient is common.[17] For highly polar or glycosylated flavones, reverse-phase (C18) chromatography may be more effective.[17]

    • TLC Monitoring: Carefully monitor the reaction with TLC to stop it once the main product is formed, avoiding further degradation or side product formation.

Experimental Workflows and Chemical Pathways

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Products & Purification start1 2'-Hydroxyacetophenone step1 Step 1: Claisen-Schmidt Condensation start1->step1 start2 Benzaldehyde Derivative start2->step1 intermediate 2'-Hydroxychalcone step1->intermediate step2 Step 2: Oxidative Cyclization product Flavone step2->product intermediate->step2 purification Purification (Recrystallization or Column Chromatography) product->purification

Caption: General workflow for flavone synthesis from chalcone precursors.

chemical_transformation chalcone 2'-Hydroxychalcone (Open Chain Precursor) flavanone Flavanone (Cyclized Intermediate) chalcone->flavanone Intramolecular oxa-Michael addition flavone Flavone (Final Product) flavanone->flavone Oxidation [-2H]

Caption: Key chemical transformations in the synthesis of flavones from chalcones.

Comparative Data on Reaction Conditions

The choice of synthetic method significantly impacts reaction time and yield. Microwave-assisted methods generally offer a substantial improvement over conventional heating.

Table 1: Comparison of Conventional vs. Microwave Synthesis of 3-Hydroxyflavones Source: Data adapted from IOSR Journal of Pharmacy.[8]

Chalcone Derivative Method Time Yield (%)
1-(2'-hydroxyphenyl)-3-phenyl-2-propen-1-one Conventional 3 hours 65
Microwave 7 min 85
1-(2'-hydroxyphenyl)-3-(4-chlorophenyl)-2-propen-1-one Conventional 3 hours 60
Microwave 6 min 82
1-(2'-hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one Conventional 3 hours 68

| | Microwave | 7.5 min | 88 |

Table 2: Yields for I₂-DMSO Mediated Oxidative Cyclization Source: Data adapted from various reports on the classical iodine/DMSO method.[14][15]

Chalcone Substituents (A-ring / B-ring) Reaction Conditions Yield (%)
Unsubstituted I₂ (cat.), DMSO, Reflux, 2h 87
5'-OCH₃, 6'-OCH₃, 7'-OCH₃ / Unsubstituted I₂ (cat.), DMSO, Reflux, 2h 87
5'-OH, 7'-OH / Unsubstituted I₂ (cat.), DMSO, Reflux 46 (Oroxylin A)

| Various alkoxy, halo, nitro groups | I₂ (1 mol equiv.), DMSO | 85-97 |

Key Experimental Protocols

Protocol 1: Classical Oxidative Cyclization using Iodine in DMSO

This method is a widely used procedure for converting 2'-hydroxychalcones to flavones.

  • Materials: 2'-hydroxychalcone, Iodine (I₂), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve the 2'-hydroxychalcone (e.g., 23 mmol) in DMSO (25 ml).[14]

    • Add a catalytic amount of iodine (e.g., 200 mg).[14]

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[14]

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.[14]

    • Filter the resulting precipitate and wash it with a 20% sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution to remove excess iodine.[14]

    • Wash the precipitate with cold water and dry.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:EtOAc gradient) or by recrystallization from a suitable solvent like ethanol.[14]

Protocol 2: Microwave-Assisted Synthesis of 3-Hydroxyflavones

This protocol (Algar-Flynn-Oyamada reaction) is efficient for producing flavonols.

  • Materials: 2'-hydroxychalcone (0.01 mol), Ethanol, 20% aqueous Sodium Hydroxide (NaOH), 20% Hydrogen Peroxide (H₂O₂).

  • Procedure:

    • In a microwave-safe vessel, dissolve the 2'-hydroxychalcone in ethanol (20 ml).[8]

    • Add 10 ml of 20% aqueous NaOH, followed by the careful, dropwise addition of 18 ml of 20% H₂O₂.[8]

    • Subject the mixture to microwave irradiation at a suitable power (e.g., 80°C, Power-5) for 6-8 minutes. Monitor for completion using TLC.[8]

    • After the reaction is complete, pour the mixture into crushed ice containing 5N hydrochloric acid (HCl) to precipitate the product.[8]

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the product from a solvent mixture such as chloroform:methanol (9:1) to obtain the pure 3-hydroxyflavone.[8]

Protocol 3: Microwave-Assisted Synthesis of Flavanones using Acetic Acid

This method provides a rapid route to flavanones via an oxa-Michael addition.

  • Materials: 2'-hydroxychalcone (0.5 mmol), Acetic Acid (AcOH).

  • Procedure:

    • Place the 2'-hydroxychalcone and 2 ml of acetic acid in a 10 mL microwave vial equipped with a magnetic stirrer.[7]

    • Cap the vial and place it in a microwave reactor.

    • Irradiate the mixture with microwaves at 200°C for 15-30 minutes.[7]

    • Cool the reaction mixture to room temperature.

    • Pass the mixture through a short column of silica gel, eluting with ethyl acetate, to remove baseline impurities. Evaporate the solvent.[7]

    • Purify the resulting residue by column chromatography using a hexane and ethyl acetate gradient to afford the pure flavanone.[7]

References

Technical Support Center: Analysis of 2',5'-Dimethoxyflavone by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2',5'-Dimethoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.[3] For flavonoids like this compound, co-eluting phenolic acids can be a source of matrix effects.[4]

Q2: How can I determine if my analysis of this compound is experiencing matrix effects?

A2: Two common methods to assess matrix effects are the post-extraction spike method and the post-column infusion method.[2][5][6]

  • Post-Extraction Spike: In this quantitative method, a known amount of this compound is added to a blank matrix extract (a sample that does not contain the analyte). The response is then compared to that of a pure standard solution of the same concentration. A significant difference in the signal indicates the presence of matrix effects.[5][6]

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column, but before the MS ion source. A blank matrix extract is then injected onto the column. Any fluctuation (dip or rise) in the baseline signal of this compound indicates the retention times at which co-eluting matrix components cause ion suppression or enhancement.[5][6]

Q3: What are the most effective strategies to minimize matrix effects for this compound analysis?

A3: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS system.[1][6] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly used.[1][7] For flavonoids, SPE is often a very effective technique.[4]

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce interference.[1] This can be achieved by optimizing the mobile phase composition, gradient profile, and choice of analytical column.[4]

  • Use of an Internal Standard: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction of the signal.[1][8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape or Tailing for this compound Interaction with active sites on the column; Inappropriate mobile phase pH.Use a column with end-capping; Adjust mobile phase pH to ensure this compound is in a neutral state.
Inconsistent Retention Time Inadequate column equilibration; Changes in mobile phase composition.Ensure sufficient column equilibration time between injections; Prepare fresh mobile phase daily.
Significant Ion Suppression Co-elution of matrix components, particularly phospholipids in plasma samples.[10]Implement a more rigorous sample clean-up procedure such as SPE or LLE.[7][8] Optimize the chromatographic gradient to better separate the analyte from the interfering peaks.
Low Recovery of this compound Inefficient extraction during sample preparation.Optimize the extraction solvent and pH for LLE. For SPE, evaluate different sorbent types and elution solvents.
High Variability in Results Inconsistent matrix effects between samples.The use of a stable isotope-labeled internal standard is highly recommended to compensate for this variability.[11][12] Ensure consistent sample preparation across all samples.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound from a biological matrix like plasma.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat the plasma sample (e.g., 500 µL) by adding an equal volume of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and other retained compounds with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Method for this compound Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Hypothetical): Precursor ion (Q1) for this compound [M+H]⁺ → Product ion (Q3). Note: The specific m/z values would need to be determined by direct infusion of a standard.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis start Plasma Sample pretreatment Pre-treatment (Acidification) start->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution dry_recon Evaporation & Reconstitution elution->dry_recon lcms LC-MS/MS System dry_recon->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for the LC-MS analysis of this compound.

troubleshooting_logic cluster_peak_issues Peak Shape/RT Problems cluster_intensity_issues Intensity Problems cluster_variability_issues Variability Problems start Poor Analytical Result? check_peak Check Peak Shape & Retention Time start->check_peak check_intensity Check Signal Intensity start->check_intensity check_variability Check Result Variability start->check_variability peak_solution Optimize LC Method: - Mobile Phase pH - Column Chemistry - Equilibration Time check_peak->peak_solution intensity_solution Improve Sample Prep: - SPE or LLE - Optimize Extraction - Dilute Sample check_intensity->intensity_solution variability_solution Implement Internal Standard: - Preferably Stable Isotope Labeled check_variability->variability_solution

Caption: A logical approach to troubleshooting common LC-MS issues.

References

Validation & Comparative

A Comparative Analysis of 2',5'-Dimethoxyflavone and 5,7-dimethoxyflavone: Unraveling Their Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavonoid research, methoxylated flavones have garnered significant attention for their diverse pharmacological activities. Among these, dimethoxyflavones, characterized by two methoxy groups on the flavone scaffold, represent a promising area of investigation for drug discovery. This guide provides a detailed comparison of the biological activities of two specific isomers: 2',5'-Dimethoxyflavone and 5,7-dimethoxyflavone, offering insights for researchers, scientists, and drug development professionals.

While extensive research has elucidated the multifaceted biological effects of 5,7-dimethoxyflavone, there is a notable scarcity of direct experimental data for this compound. This guide will present the available data for both compounds, drawing upon structure-activity relationship studies to infer the potential activities of the lesser-studied isomer, while clearly indicating where direct experimental evidence is lacking.

Chemical Structures

The differential positioning of the methoxy groups on the flavone backbone is the key structural distinction between these two isomers, which in turn influences their biological properties.

This compound 5,7-dimethoxyflavone
this compound structure 5,7-dimethoxyflavone structure

Comparative Biological Activities

This section summarizes the known biological activities of 5,7-dimethoxyflavone and explores the potential activities of this compound based on available literature.

Anti-inflammatory Activity

5,7-Dimethoxyflavone has demonstrated significant anti-inflammatory properties in various preclinical models. It has been shown to inhibit the production of key pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated macrophages, it effectively reduces the levels of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The anti-inflammatory effects of 5,7-dimethoxyflavone are thought to be mediated through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Animal studies have further corroborated these findings, showing a reduction in paw edema in rodent models of acute inflammation.

This compound: Direct experimental data on the anti-inflammatory activity of this compound is currently unavailable. However, structure-activity relationship studies of various dimethoxyflavone derivatives suggest that the methoxylation pattern on the B-ring can influence anti-inflammatory potential. For example, a study on different dimethoxy flavone derivatives, including 7,2'-dimethoxyflavone, showed anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines. While this provides a rationale for investigating the anti-inflammatory properties of this compound, direct experimental validation is necessary.

Anticancer Activity

5,7-Dimethoxyflavone has been reported to possess antineoplastic effects against various cancer cell lines. Studies have indicated that it can induce apoptosis and inhibit cell proliferation in cancer cells. For instance, it has shown cytotoxic effects against HepG2 liver cancer cells, with an IC50 of 25 µM, by generating reactive oxygen species and reducing the mitochondrial membrane potential.

This compound: Specific data on the anticancer activity of this compound is limited. However, a study on the synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives, which are precursors to flavones, demonstrated significant cytotoxic effects against human bladder and prostate cancer cell lines. Another study on methoxyflavone derivatives showed that 2'-methoxyflavone was cytotoxic to human leukemic cell lines. These findings suggest that flavones with B-ring methoxylation may possess anticancer properties, warranting further investigation into the specific effects of this compound. Structure-activity relationship studies on polymethoxyflavones have indicated that the position and number of methoxyl groups on both the A and B rings significantly influence their antiproliferative activity.

Neuroprotective Activity

5,7-Dimethoxyflavone has emerged as a promising neuroprotective agent. It has been shown to exert its effects through multiple mechanisms, including the modulation of neurotransmitter systems and reduction of neuroinflammation. In a study using a mouse model of memory impairment, 5,7-dimethoxyflavone was found to upregulate the hippocampal mRNA of GABRA1, 5-HT2A, and 5-HT2C, and significantly reduce levels of amyloid-β, IL-1β, IL-6, and TNF-α. It also led to an increase in brain-derived neurotrophic factor (BDNF) levels.

This compound: There is currently no direct experimental evidence for the neuroprotective activity of this compound. However, the known neuroprotective effects of other methoxyflavones suggest that this is a promising area for future research. The ability of flavonoids to cross the blood-brain barrier and exert effects within the central nervous system is an area of active investigation.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the biological activities of 5,7-dimethoxyflavone. No direct quantitative data for this compound is available from the reviewed literature.

Biological ActivityCompoundAssay/ModelResultsReference
Anticancer 5,7-DimethoxyflavoneCytotoxicity against HepG2 cellsIC50: 25 µM
Anticancer Derivatives of 5,7-Dimethoxyflavone (Oximes 4 and 6)Cytotoxicity against HepG2 cellsIC50: 36.38 and 25.34 µg/mL, respectively
Anticancer Derivatives of 5,7-Dimethoxyflavone (Oximes 4 and 6)Cytotoxicity against T47D cellsIC50: 41.66 and 22.94 µg/mL, respectively

Signaling Pathway Modulation

The biological activities of flavonoids are often attributed to their ability to modulate intracellular signaling pathways.

5,7-Dimethoxyflavone has been shown to modulate several key signaling pathways:

  • NF-κB Pathway: Downregulation of this pathway is a primary mechanism for its anti-inflammatory effects, leading to a decrease in the production of pro-inflammatory cytokines.

  • MAPK Pathway: Inhibition of MAPK signaling also contributes to its anti-inflammatory properties.

  • PI3K/Akt Pathway: This pathway is implicated in its effects on sarcopenia, where it stimulates protein synthesis.

This compound: The specific signaling pathways modulated by this compound have not yet been elucidated due to a lack of dedicated studies.

Below is a diagram illustrating the known signaling pathways modulated by 5,7-dimethoxyflavone.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_flavone 5,7-Dimethoxyflavone cluster_pathways Signaling Pathways cluster_outcomes Cellular Responses LPS LPS MAPK MAPK Pathway LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates DMF 5,7-Dimethoxyflavone DMF->MAPK Inhibits DMF->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway DMF->PI3K_Akt Activates Inflammation Inflammation (TNF-α, IL-1β, NO, PGE2) MAPK->Inflammation Leads to NFkB->Inflammation Leads to Protein_Synthesis Protein Synthesis PI3K_Akt->Protein_Synthesis Promotes

Signaling pathways modulated by 5,7-dimethoxyflavone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in the cited studies.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 5,7-dimethoxyflavone) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

The following diagram illustrates the general workflow of an MTT assay.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of the test compound A->B C 3. Incubate for a specified time B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan formation D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance with a plate reader F->G H 8. Calculate cell viability G->H

General workflow for an MTT cytotoxicity assay.
Anti-inflammatory Assay (Measurement of NO Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a specific time.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Griess Assay: After a further incubation period, the culture supernatant is collected, and the amount of nitrite (a stable product of NO) is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 540 nm), and the concentration of nitrite is determined from a standard curve.

Conclusion and Future Directions

The available evidence strongly supports the diverse biological activities of 5,7-dimethoxyflavone, particularly in the areas of anti-inflammatory, anticancer, and neuroprotective effects. Its mechanisms of action, involving the modulation of key signaling pathways like NF-κB and MAPK, are relatively well-documented.

In stark contrast, this compound remains a largely unexplored molecule. While structure-activity relationship studies on related methoxyflavones provide a rationale for investigating its potential biological activities, there is a pressing need for direct experimental validation. Future research should prioritize in vitro and in vivo studies to elucidate the cytotoxic, anti-inflammatory, and neuroprotective properties of this compound. Direct comparative studies with 5,7-dimethoxyflavone would be invaluable in understanding how the specific positioning of methoxy groups on the flavone scaffold dictates biological function. Such studies will be crucial for unlocking the full therapeutic potential of this class of compounds.

A Comparative Analysis of the Neuroprotective Effects of Polymethoxyflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polymethoxyflavones (PMFs), a class of flavonoids predominantly found in citrus peels, have garnered significant attention for their potential therapeutic applications in neurodegenerative diseases. Their unique chemical structures allow them to cross the blood-brain barrier, where they exert a range of neuroprotective effects. This guide provides a comparative analysis of the neuroprotective properties of four prominent PMFs: nobiletin, tangeretin, sinensetin, and 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF), supported by experimental data to aid in research and development efforts.

Core Neuroprotective Mechanisms

PMFs combat neurodegeneration through a multi-pronged approach, primarily by mitigating oxidative stress, neuroinflammation, and apoptosis. These compounds have been shown to modulate key signaling pathways involved in neuronal survival and function.[1][2]

Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes quantitative data from various in vitro studies, offering a glimpse into the comparative potency of these PMFs in different models of neuronal injury. It is important to note that experimental conditions vary between studies, which can influence the absolute values.

PolymethoxyflavoneNeurotoxic InsultCell ModelConcentrationOutcome MeasureResultReference
Nobiletin Aβ (1-42)Primary Rat Neurons50 µMCell ViabilityIncreased to 81.4% (from 68.5% with Aβ alone)[3]
Rotenone (0.5 µM)Primary Rat Cortical Neurons30 µMNeuronal ViabilitySignificantly restored viability[4]
H₂O₂ (250 µM)HT22 Cells50 µMCell ViabilityIncreased to 97.02%
Tangeretin Aβ (1-42)Primary Rat Neurons25 µMCell ViabilityIncreased to 88.9% (from 68.5% with Aβ alone)[3]
Sinensetin Aβ (25-35) (20 µM)SH-SY5Y Cells40 µMCell ViabilitySignificantly attenuated reduction in viability[5]
AAPHZebrafish10 µg/mLNeuronal Count (Diencephalon)Increased to 310.0 ± 7.904 (from 258.4 ± 13.00 with AAPH)
Heptamethoxyflavone LPSMouse Hippocampus (in vivo)50 mg/kgMicroglial ActivationSuppressed LPS-induced microglial activation[6]
LPSMouse Hippocampus (in vivo)50 mg/kgIL-1β mRNA ExpressionSignificantly suppressed LPS-induced expression[1]

Key Signaling Pathways in PMF-Mediated Neuroprotection

PMFs exert their neuroprotective effects by modulating several critical intracellular signaling pathways. Understanding these pathways is key to elucidating their mechanisms of action and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Nobiletin has been shown to activate this pathway, leading to the inhibition of apoptotic processes and enhancement of neuronal survival.[7][8]

PI3K_Akt_Pathway Nobiletin Nobiletin PI3K PI3K Nobiletin->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Neuronal_Survival Neuronal_Survival Akt->Neuronal_Survival Promotes

Nobiletin activates the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial regulator of cell proliferation, differentiation, and survival. Both nobiletin and tangeretin have been demonstrated to modulate this pathway, contributing to their neuroprotective effects.[2][9]

MAPK_ERK_Pathway PMFs Nobiletin, Tangeretin MAPK_ERK MAPK/ERK Pathway PMFs->MAPK_ERK Modulates Neuronal_Survival Neuronal_Survival MAPK_ERK->Neuronal_Survival Promotes Neuroinflammation Neuroinflammation MAPK_ERK->Neuroinflammation Inhibits

PMFs modulate the MAPK/ERK signaling pathway.
Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. Nobiletin, tangeretin, and sinensetin have been shown to activate this pathway, leading to the upregulation of antioxidant enzymes and cellular protection against oxidative damage.[10][11]

Nrf2_ARE_Pathway PMFs Nobiletin, Tangeretin, Sinensetin Nrf2 Nrf2 PMFs->Nrf2 Activates ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative_Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Experimental_Workflow cluster_prep Preparation cluster_insult Neurotoxic Insult cluster_analysis Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) PMF_Treatment PMF Pre-treatment (Varying Concentrations) Cell_Culture->PMF_Treatment Neurotoxin Induce Neurotoxicity (e.g., Aβ, Rotenone, H₂O₂) PMF_Treatment->Neurotoxin Viability_Assay Cell Viability Assay (MTT) Neurotoxin->Viability_Assay ROS_Measurement ROS Measurement (DCFH-DA) Neurotoxin->ROS_Measurement Apoptosis_Analysis Apoptosis Analysis (Western Blot) Neurotoxin->Apoptosis_Analysis

References

Safety Operating Guide

Proper Disposal of 2',5'-Dimethoxyflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2',5'-Dimethoxyflavone, ensuring compliance with standard laboratory safety protocols and environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

  • Potential Health Effects: May cause skin, eye, and respiratory tract irritation.[1][2] Ingestion of large amounts may cause gastrointestinal irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated.

Waste Identification and Segregation

Proper identification and segregation of chemical waste is the first step in compliant disposal.[3]

  • Waste Classification: Unused or contaminated this compound is considered chemical waste and must be disposed of through your institution's Environmental Health and Safety (EHS) program.[3] Do not dispose of this chemical in regular trash or down the drain.[3][4]

  • Segregation: Store waste this compound separately from incompatible materials. Strong oxidizing agents are a potential incompatibility.[1] Waste should be segregated by compatibility, not alphabetically.[3]

Waste Accumulation and Labeling

All chemical waste must be accumulated and labeled in accordance with institutional and regulatory guidelines.[5][6]

  • Container: Use a sturdy, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass.[3][6] The container must have a secure lid and be kept closed except when adding waste.[5][6]

  • Labeling: The waste container must be clearly labeled with a hazardous waste tag.[3][5] The label must include:

    • The words "Hazardous Waste"[3][5]

    • Full chemical name: "this compound" (no abbreviations or formulas)[3]

    • The quantity of waste

    • The date of waste generation[3]

    • The location of origin (building and room number)[3]

    • The Principal Investigator's name and contact information[3]

    • Appropriate hazard pictograms, if known.

Disposal Procedure

The disposal of this compound must be handled through your institution's EHS department or equivalent hazardous waste program.

Step-by-Step Disposal Protocol:

  • Package Waste:

    • For solid this compound, sweep up and place in a suitable, closed container for disposal.[2]

    • For solutions, pour into a designated, compatible waste container.

    • Contaminated labware (e.g., pipette tips, gloves) should be placed in a separate, sealed container labeled as "Hazardous Waste" with the name of the contaminating chemical.[5]

  • Complete Paperwork: Fill out a hazardous waste pickup request form as required by your institution's EHS department.[3] This form will typically require the same information as the hazardous waste label.

  • Schedule Pickup: Submit the completed form to EHS to schedule a waste pickup.[3][6]

  • Store Pending Pickup: Store the properly labeled and sealed waste container in a designated satellite accumulation area within the laboratory.[6] This area should be at or near the point of generation.[6]

Decontamination and Empty Container Disposal

  • Decontamination: Triple-rinse any empty containers that held this compound with a suitable solvent.[5][7] The rinsate must be collected and disposed of as hazardous waste.[5]

  • Empty Container Disposal: Once triple-rinsed and air-dried, the empty container can typically be disposed of in the regular trash or recycling, provided all hazardous markings have been removed or defaced.[8]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_label Labeling and Documentation cluster_storage Storage and Disposal A Identify Waste (this compound) B Segregate from Incompatibles A->B C Select Appropriate Waste Container B->C D Affix Hazardous Waste Tag C->D E Complete Waste Pickup Form D->E F Store in Satellite Accumulation Area E->F G Schedule EHS Waste Pickup F->G H EHS Collects Waste for Final Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2',5'-Dimethoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2',5'-Dimethoxyflavone in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Disclaimer: A complete Safety Data Sheet (SDS) for this compound was not available. The following recommendations are based on the Globally Harmonized System (GHS) classification available and general safety practices for handling solid, potentially hazardous chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Identification and Personal Protective Equipment (PPE)

The primary known hazard for this compound is acute oral toxicity.[1] Based on data for structurally similar compounds, it is prudent to assume it may also cause skin and eye irritation.[2][3] Therefore, a comprehensive PPE strategy is crucial.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double gloving recommended).To prevent skin contact with the powdered substance.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from airborne particles and potential splashes.
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.To be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan for Handling this compound

This section outlines a step-by-step procedure for the safe handling of this compound from receipt to disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Cleanup and Disposal Review SDS and Procedures Review SDS and Procedures Don PPE Don PPE Review SDS and Procedures->Don PPE Weighing Weighing Don PPE->Weighing Solubilization Solubilization Weighing->Solubilization Experimentation Experimentation Solubilization->Experimentation Decontaminate Surfaces Decontaminate Surfaces Experimentation->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review this safety guide and any available chemical safety information.

    • Ensure that a properly functioning chemical fume hood is available.

    • Locate the nearest safety shower and eyewash station.

    • Assemble all necessary PPE as outlined in Table 1.

    • Prepare a designated waste container for this compound waste.

  • Handling (to be performed in a certified chemical fume hood):

    • Don the appropriate PPE before entering the designated handling area.

    • Carefully weigh the desired amount of this compound on a tared weigh boat. Avoid generating dust.

    • If solubilizing, add the solvent to the solid slowly to prevent splashing.

    • Perform all experimental procedures within the fume hood.

  • Cleanup:

    • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate cleaning agent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all contaminated materials in the designated waste container.

  • Post-Handling:

    • Properly doff PPE, removing gloves last, and wash hands thoroughly with soap and water.

    • Ensure the container of this compound is securely sealed and stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Logical Relationship for Disposal of this compound Waste

cluster_waste_stream Waste Stream Management Waste Generation Waste Generation Waste Segregation Waste Segregation Waste Generation->Waste Segregation Waste Labeling Waste Labeling Waste Segregation->Waste Labeling Temporary Storage Temporary Storage Waste Labeling->Temporary Storage Waste Pickup Waste Pickup Temporary Storage->Waste Pickup

Caption: Disposal plan for this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves, bench paper) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS.

  • Waste Labeling:

    • Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard ("Toxic").

  • Storage and Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Arrange for waste pickup through your institution's EHS department. Follow all institutional and local regulations for the disposal of toxic chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.